molecular formula C12H12FNO3 B1306130 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-46-4

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1306130
CAS No.: 63674-46-4
M. Wt: 237.23 g/mol
InChI Key: DEFUAHXVPYNTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative addition and transmetalation processes . These interactions are crucial for its role in biochemical pathways, where it may act as an inhibitor or activator of specific enzymes, thereby influencing the overall biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how this compound can be used in therapeutic applications or biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, while higher dosages can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of specific metabolites . These interactions can influence metabolic flux and the levels of different metabolites, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biochemical activity. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various tissues, highlighting its potential for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse range of derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methylphenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

    1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(3-Fluoro-4-methylphenyl)-3-pyrrolidinone: Similar structure but lacks the ketone group.

Uniqueness

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a carboxylic acid group provides distinct chemical properties that can be leveraged in various applications.

Biological Activity

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-46-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial and anticancer properties, as well as its structure-activity relationships.

The molecular formula of this compound is C₁₂H₁₂FNO₃, with a molecular weight of 237.23 g/mol. The compound contains a pyrrolidine ring, which is known for contributing to various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, research focused on similar oxopyrrolidine derivatives indicated promising activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The structure of these compounds plays a crucial role in their efficacy:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus (vancomycin-intermediate)MIC < 32 µg/mL
5-Fluorobenzimidazole derivativeC. auris (multidrug-resistant)MIC 16 µg/mL

These findings suggest that modifications in the phenyl ring can enhance antimicrobial properties, making this class of compounds attractive for further development.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells . The activity was attributed to the ability of these compounds to induce apoptosis in cancer cells while maintaining a favorable cytotoxic profile in normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key observations include:

  • Fluorine Substitution : The presence of the fluorine atom at the para position of the phenyl ring enhances lipophilicity and may improve cell membrane permeability.
  • Pyrrolidine Ring : This moiety is essential for biological activity, as it facilitates interactions with biological targets.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Antimicrobial Resistance : A comparative analysis showed that derivatives with halogen substitutions had improved activity against resistant strains, emphasizing the importance of chemical modifications .
  • Cytotoxicity Assessment : In vitro studies indicated that certain derivatives exhibited selective toxicity towards cancer cells over normal cells, suggesting potential for therapeutic applications .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUAHXVPYNTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388109
Record name 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-46-4
Record name 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.